2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its pyrimidinedione core, which is a heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidinedione derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as microwave-assisted synthesis and green chemistry principles are increasingly being adopted to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Shares a similar pyrimidinedione core but differs in the attached functional groups.
Quinazolinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H30N5O3+ |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1,3-dimethyl-5-methylidene-2,6-dioxo-1,3-diazinan-4-ylidene)-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]azanium |
InChI |
InChI=1S/C21H29N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9H,1,7,10-15H2,2-4H3/p+1 |
InChI Key |
TXTNKKYUAWGCQZ-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=[NH+]CCCN2CCN(CC2)C3=CC=CC=C3OC)C(=C)C(=O)N(C1=O)C |
Origin of Product |
United States |
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